1-(9-Bromo-2-(2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone
Description
Properties
IUPAC Name |
1-[9-bromo-2-(2-hydroxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN3O3/c1-14(27)25-10-8-22(9-11-25)26-19(17-12-15(23)6-7-21(17)29-22)13-18(24-26)16-4-2-3-5-20(16)28/h2-7,12,19,28H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYZBQSRGNWSHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC=CC=C4O)C5=C(O2)C=CC(=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
In addition, pyrazolo[1,5-a]pyrimidines-based fluorophores have been identified as strategic compounds for optical applications due to several key characteristics . They have simpler and greener synthetic methodology and tunable photophysical properties . These compounds can be designed to allow good solid-state emission intensities .
Biological Activity
The compound 1-(9-Bromo-2-(2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone (CAS Number: 899727-56-1) is a complex organic molecule with potential therapeutic applications. Its unique structural features suggest various biological activities, particularly in the fields of oncology and neuropharmacology.
Chemical Structure and Properties
- Molecular Formula : C22H22BrN3O3
- Molecular Weight : 456.3 g/mol
- Structural Features : The compound contains a spirocyclic structure that integrates a benzopyrazole moiety and a piperidine ring, which are known for their biological activity.
Biological Activity Overview
Research indicates that compounds with similar structural characteristics often exhibit significant biological activities, including:
- Antitumor Activity : The compound's structural analogs have shown cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Some derivatives demonstrate activity against bacterial pathogens.
- Neuropharmacological Effects : Related compounds have been explored for their sedative and anxiolytic properties.
Antitumor Activity
A study evaluating the cytotoxic effects of related compounds found that several exhibited potent activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer). For instance:
- Cytotoxicity Levels : Analogous compounds showed IC50 values ranging from 16.19 μM to 17.16 μM against HCT-116 and MCF-7 cell lines respectively .
| Compound | IC50 Value (μM) | Cancer Cell Line |
|---|---|---|
| Analogue 9 | 16.19 ± 1.35 | HCT-116 |
| Analogue 9 | 17.16 ± 1.54 | MCF-7 |
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Tumor Growth : Compounds with similar structures have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
- Cytokine Modulation : Some studies reported that benzoxazine derivatives can influence the release of pro-inflammatory cytokines like IL-6 and TNF-α, which are critical in tumor progression and immune response .
Antimicrobial Activity
The antimicrobial potential of benzoxazine derivatives has been documented, although results vary widely:
- Limited antimicrobial activity was observed against certain bacterial strains, suggesting that modifications to the chemical structure could enhance efficacy .
Case Studies
Several case studies highlight the biological activity of structurally related compounds:
- Benzodiazepine Derivatives : These compounds have demonstrated sedative effects and anxiolytic properties in animal models, indicating potential therapeutic applications in treating anxiety disorders.
- Benzoxazine Derivatives : A series of synthesized benzoxazine derivatives exhibited varying degrees of cytotoxicity against solid tumors, with some showing promising results comparable to established chemotherapeutic agents like doxorubicin .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The 9-bromo substituent is conserved across analogues, enhancing electrophilic reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Aromatic Substituents : Replacement of the 2-hydroxyphenyl group with naphthyl (in ) or 4-ethoxyphenyl (in ) alters π-π stacking interactions and solubility. The hydroxyl group in the target compound may improve aqueous solubility relative to bromophenyl or ethoxy analogues.
- Spiro Modifications : The dimethylcyclohexen-ol spiro system in introduces additional stereochemical complexity and hydrogen-bonding sites compared to the simpler piperidine-acetyl group in the target compound.
Copper-Catalyzed Cyclizations
The target compound shares synthetic pathways with pyrazolo[1,5-c]quinazoline derivatives, where copper catalysts enable tandem cyclization of 5-(2-bromoaryl)-1H-pyrazoles with carbonyl compounds . For example, Guo et al. (2013) achieved spiroheterocycles via CuI-mediated coupling, highlighting the role of bromoaryl intermediates in forming fused rings .
Ullmann Coupling for Thiazine Analogues
While the target compound contains an oxazine ring, Li et al. (2015) demonstrated that β-oxodithioesters and 3-(2-bromoaryl)-1H-pyrazoles undergo CuI-catalyzed Ullmann coupling to yield benzo[e]pyrazolo[1,3]thiazines . This suggests that replacing oxygen with sulfur in the heterocycle could diversify bioactivity but requires adjusted reaction conditions.
Reductive Cyclization
describes a base-mediated reductive cyclization using potassium carbonate in N-methylpyrrolidinone (NMP) to synthesize hexahydro-2,6-methanobenzazocines . Similar conditions may apply to the target compound’s piperidine-acetyl moiety, though the hydroxyl group necessitates careful pH control to avoid deprotonation side reactions.
Physicochemical and Pharmacological Profiles
- Lipophilicity : The target compound’s logP is estimated at ~2.5 (via ChemSpider ), lower than the naphthyl analogue (logP ~4.2) but higher than the hydroxyl-rich spirocyclohexen-ol derivative (logP ~1.8) .
- Stability : The 2-hydroxyphenyl group may confer susceptibility to oxidative degradation compared to halogenated or alkoxy-substituted analogues.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
